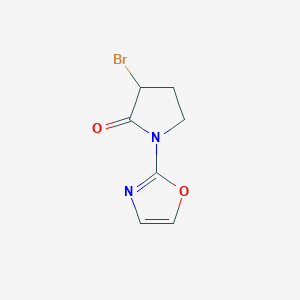
7-Fluoroquinazolin-4-amina
Descripción general
Descripción
7-Fluoroquinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the seventh position and an amine group at the fourth position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
7-Fluoroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential in developing anticancer and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
Target of Action
Quinazoline derivatives, which include 7-fluoroquinazolin-4-amine, have been found to exhibit broad biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . Therefore, it can be inferred that 7-Fluoroquinazolin-4-amine may interact with a variety of cellular targets.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that 7-fluoroquinazolin-4-amine may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight is 16315 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that 7-fluoroquinazolin-4-amine may have diverse effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
7-Fluoroquinazolin-4-amine plays a crucial role in biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, making it a potential candidate for cancer therapy. Additionally, 7-Fluoroquinazolin-4-amine interacts with various kinases, influencing cell signaling pathways and modulating cellular responses .
Cellular Effects
The effects of 7-Fluoroquinazolin-4-amine on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Furthermore, 7-Fluoroquinazolin-4-amine affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 7-Fluoroquinazolin-4-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PARP-1, inhibiting their activity and leading to the accumulation of DNA damage . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroquinazolin-4-amine change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 7-Fluoroquinazolin-4-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings .
Dosage Effects in Animal Models
The effects of 7-Fluoroquinazolin-4-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 7-Fluoroquinazolin-4-amine can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
7-Fluoroquinazolin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, 7-Fluoroquinazolin-4-amine can affect the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules .
Transport and Distribution
Within cells and tissues, 7-Fluoroquinazolin-4-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 7-Fluoroquinazolin-4-amine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of 7-Fluoroquinazolin-4-amine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 7-Fluoroquinazolin-4-amine can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and DNA repair processes . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazolin-4-amine typically involves the following steps:
Cyclization: Starting from 2-amino-4-fluorobenzoic acid, the compound undergoes cyclization with urea to form the quinazoline ring.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the desired position.
Nucleophilic Substitution: Finally, the chlorine atom is replaced by an amine group through nucleophilic substitution, yielding 7-Fluoroquinazolin-4-amine.
Industrial Production Methods: Industrial production of 7-Fluoroquinazolin-4-amine follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis are commonly used to improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a similar structure but without the fluorine and amine groups.
Quinazolinone: A derivative with a carbonyl group at the fourth position.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and exhibit similar mechanisms of action.
Uniqueness: 7-Fluoroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DNA synthesis makes it a valuable compound for developing new antimicrobial agents .
Propiedades
IUPAC Name |
7-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIRSZBPDFONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676530 | |
| Record name | 7-Fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009036-29-6 | |
| Record name | 7-Fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine?
A: The synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine is significant because it provides an efficient route to 7-fluoroquinazoline-2,4-diol, a crucial intermediate in developing small molecule anticancer drugs []. The described synthetic method involves three steps: cyclization, chlorination, and nucleophilic substitution, starting from 2-amino-4-fluoro benzoic acid and urea []. This method offers a total yield of 51%, highlighting its potential for scalable synthesis of this important intermediate [].
Q2: What analytical techniques were employed to confirm the structure of the synthesized compound?
A: The structure of the synthesized 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine was confirmed using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry) []. These techniques provide complementary structural information, ensuring the successful synthesis of the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)









